

# molecular weight and formula of NH2-PEG5-C2-NH-Boc

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## Compound of Interest

Compound Name: NH2-PEG5-C2-NH-Boc

Cat. No.: B611217

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## Technical Guide: NH2-PEG5-C2-NH-Boc

This technical guide provides comprehensive information on the chemical and physical properties of **NH2-PEG5-C2-NH-Boc**, a heterobifunctional PROTAC linker. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

## Core Data

The fundamental properties of **NH2-PEG5-C2-NH-Boc** are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>36</sub> N <sub>2</sub> O <sub>7</sub>	[1][2]
Molecular Weight	380.48 g/mol	[1]
CAS Number	189209-27-6	[1][2]
Purity	≥95% - 97.0%	[1][2]

## Experimental Protocols

The characterization and quality control of **NH2-PEG5-C2-NH-Boc** typically involve a combination of analytical techniques to confirm its structure and purity. Below are detailed

methodologies for key experiments.

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms.
- Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ). Ensure the sample is fully dissolved.
- $^1\text{H}$  NMR Spectroscopy Protocol:
  - Acquire the spectrum on a 400 MHz or higher spectrometer.
  - Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
  - Integrate the peaks to determine the relative number of protons.
  - Analyze the chemical shifts and coupling constants to assign protons to the structure. Key expected signals include those for the Boc protecting group, the PEG chain, and the terminal amine groups.
- $^{13}\text{C}$  NMR Spectroscopy Protocol:
  - Acquire the spectrum on the same spectrometer.
  - Use a proton-decoupled sequence.
  - A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
  - Analyze the chemical shifts to identify the different carbon environments.

## 2. Mass Spectrometry (MS)

- Objective: To determine the molecular weight of the compound and confirm its elemental composition.

- Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for this type of molecule.
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Protocol:
  - Infuse the sample solution into the ESI source.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
  - The expected  $m/z$  value for  $[M+H]^+$  would be approximately 381.49.
  - For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula.

### 3. High-Performance Liquid Chromatography (HPLC)

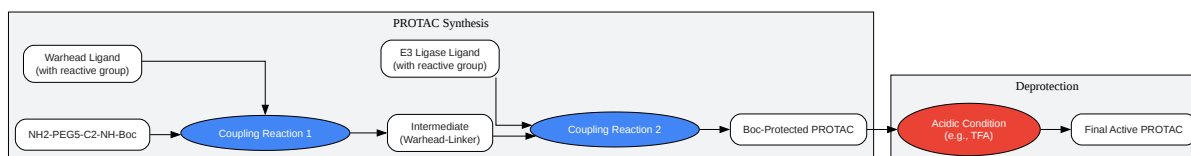
- Objective: To assess the purity of the compound.
- Technique: Reversed-phase HPLC is a standard method.
- Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (0.1%), is typically used.
- Stationary Phase: A C18 column is a common choice.
- Protocol:
  - Dissolve a small amount of the sample in the mobile phase.
  - Inject the sample onto the HPLC system.
  - Run a gradient elution, for example, starting from 95% water/5% acetonitrile and ramping to 5% water/95% acetonitrile over 20-30 minutes.

- Monitor the elution profile using a UV detector (e.g., at 210-220 nm) or an evaporative light scattering detector (ELSD).
- The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

## Workflow and Diagrams

### General Synthesis and Deprotection Workflow

The following diagram illustrates a typical workflow for the utilization of **NH2-PEG5-C2-NH-Boc** in the synthesis of a PROTAC molecule, followed by the deprotection of the Boc group.

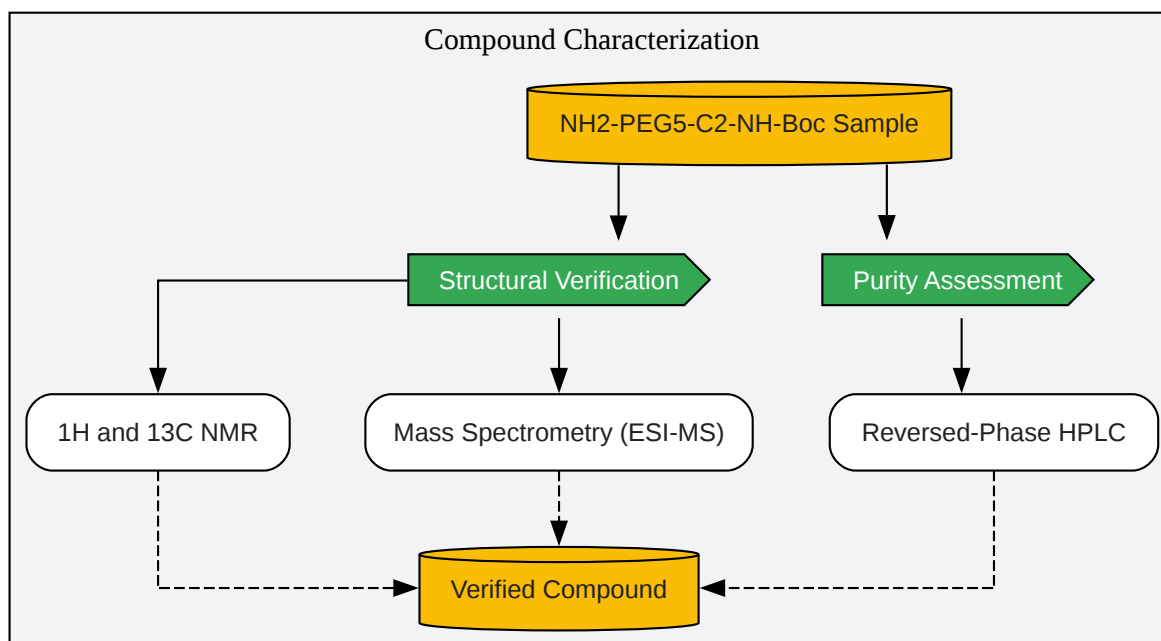


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Caption: Synthetic workflow for PROTAC assembly using the **NH2-PEG5-C2-NH-Boc** linker.

### Characterization Workflow

This diagram outlines the logical flow of experiments to verify the identity and purity of the synthesized or purchased **NH2-PEG5-C2-NH-Boc**.



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Caption: Analytical workflow for the characterization of **NH2-PEG5-C2-NH-Boc**.

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## References

- 1. NH2-PEG5-C2-NH-Boc - MedChem Express [bioscience.co.uk]
- 2. BOC-NH-PEG5-NH2 | CAS:189209-27-6 | Biopharma PEG [biochempeg.com]
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